molecular formula C24H36N2O5 B121798 Enalapril tert-Butyl Ester CAS No. 108428-39-3

Enalapril tert-Butyl Ester

Cat. No.: B121798
CAS No.: 108428-39-3
M. Wt: 432.6 g/mol
InChI Key: COROOYFPXSPNBH-IHPCNDPISA-N
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Description

Enalapril tert-Butyl Ester is a complex organic compound that belongs to the class of amino acid derivatives

Mechanism of Action

Target of Action

Enalapril tert-Butyl Ester is a prodrug of an ACE inhibitor . The primary target of this compound is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system, which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Biochemical Pathways

The suppression of the renin-angiotensin-aldosterone system is the primary biochemical pathway affected by this compound . By inhibiting the production of angiotensin II, the compound reduces vasoconstriction and decreases the reabsorption of sodium ions in the kidneys . This leads to a decrease in blood pressure and blood fluid volume .

Pharmacokinetics

This compound is a lipid-soluble and relatively inactive prodrug with good oral absorption (60 to 70%) . It reaches peak plasma concentration in about 1 hour and is rapidly cleared from the system (undetectable by 4 hours) by de-esterification in the liver to its primary active diacid metabolite, enalaprilat . The elimination of enalaprilat is biphasic, with an initial phase reflecting renal filtration and a subsequent prolonged phase representing equilibration of the drug from tissue distribution sites .

Result of Action

The result of this compound’s action is a reduction in both blood pressure and blood fluid volume . By inhibiting the ACE and thus reducing the levels of angiotensin II, the compound lowers blood pressure in all grades of essential and renovascular hypertension . It also exhibits natriuretic and uricosuric properties .

Action Environment

The action of this compound can be influenced by various environmental factors such as renal function and age . Renal impairment, particularly when creatinine clearance is less than 20 ml/min, results in significant accumulation of enalaprilat and necessitates dosage reduction . Accumulation is also likely the cause of reduced elimination in healthy elderly individuals and in patients with concomitant diabetes, hypertension, and heart failure .

Biochemical Analysis

Biochemical Properties

Enalapril tert-Butyl Ester is a prodrug of an angiotensin-converting enzyme (ACE) inhibitor . It works on the renin-angiotensin-aldosterone system, which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis . The active metabolite of this compound competitively inhibits the ACE to hinder the production of angiotensin II .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by suppressing the renin-angiotensin-aldosterone system to lower blood pressure . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its biotransformation into its active metabolite, enalaprilat . Enalaprilat competitively inhibits the ACE to hinder the production of angiotensin II, a key component of the renin-angiotensin-aldosterone system that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys .

Dosage Effects in Animal Models

The recommended dosage of this compound for treatment of congestive heart failure in dogs is 0.25–0.5 mg/kg, orally, every 12–24 hours . Based on the half-life, if continuous ACE inhibition is desired and well tolerated, then a 12-hour dosing interval is recommended .

Metabolic Pathways

This compound is a prodrug that is rapidly biotransformed into its active metabolite, enalaprilat . This process involves the enzyme ACE, which it inhibits to hinder the production of angiotensin II .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Enalapril tert-Butyl Ester typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in the synthesis include tert-butyl chloroformate, amino acids, and various coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Enalapril tert-Butyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, Enalapril tert-Butyl Ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its structural features make it a valuable tool for investigating the mechanisms of various biological systems.

Medicine

In medicine, this compound may have potential applications as a drug candidate or a pharmacological tool. Its ability to interact with specific molecular targets can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it suitable for various applications in manufacturing and materials science.

Comparison with Similar Compounds

Similar Compounds

  • Enalapril tert-Butyl Ester can be compared with other amino acid derivatives, such as:
    • N-tert-butoxycarbonyl-L-phenylalanine
    • N-tert-butoxycarbonyl-L-proline
    • N-tert-butoxycarbonyl-L-leucine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry

Biological Activity

Enalapril tert-butyl ester is a prodrug of enalapril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The biological activity of this compound is primarily linked to its conversion into enalaprilat, the active form, which exerts its pharmacological effects by inhibiting ACE. This article explores the biological activity of this compound, including its mechanisms, pharmacokinetics, and clinical implications, supported by relevant data and case studies.

This compound functions as a prodrug that is metabolized to enalaprilat. The mechanism involves:

  • Inhibition of ACE : Enalaprilat competitively inhibits ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in vasodilation and reduced blood pressure .
  • Effects on Renin-Angiotensin-Aldosterone System (RAAS) : By inhibiting ACE, enalaprilat increases plasma renin activity due to the loss of feedback inhibition from angiotensin II. This leads to decreased aldosterone secretion and increased sodium excretion, further contributing to blood pressure reduction .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Following oral administration, enalapril is rapidly absorbed and converted into enalaprilat. Studies indicate that the bioavailability of enalapril can be affected by its formulation and the presence of certain excipients .
  • Distribution : Enalaprilat distributes widely in tissues, particularly in the kidneys and vascular tissues. However, it has limited penetration across the blood-brain barrier .
  • Metabolism : The compound is primarily metabolized in the liver via hydrolysis by esterases to form enalaprilat. Approximately 60% of the absorbed dose undergoes this transformation .
  • Excretion : Both enalapril and enalaprilat are predominantly excreted via the kidneys, with about 61% of the dose recovered in urine .

Case Studies and Clinical Findings

Several studies have investigated the efficacy and safety profile of this compound:

  • Hypertensive Patients : A clinical trial demonstrated that patients treated with enalapril showed significant reductions in systolic and diastolic blood pressure compared to placebo groups. The antihypertensive effects were sustained over a 24-hour period post-administration .
  • Heart Failure Management : In patients with heart failure, enalapril has been shown to improve symptoms and reduce hospitalizations related to heart failure exacerbations. The drug's ability to lower afterload contributes to improved cardiac output .
  • Adverse Effects : Common side effects associated with ACE inhibitors like enalapril include hypotension, hyperkalemia, and cough. A study noted that while these side effects are prevalent, they are generally manageable with dose adjustments or monitoring .

Comparative Analysis

The following table summarizes key pharmacological properties of this compound compared to other ACE inhibitors:

PropertyThis compoundCaptoprilLisinopril
ProdrugYesNoNo
Active MetaboliteEnalaprilatCaptoprilLisinopril
Onset of Action1-2 hours1 hour1 hour
Duration of Action12-24 hours6-8 hours24 hours
Common Side EffectsHypotension, coughRash, taste changesDizziness, headache

Properties

IUPAC Name

tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COROOYFPXSPNBH-IHPCNDPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701127024
Record name N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108428-39-3
Record name N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108428-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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